Nonactin
Nonactin
Nonactin is an ionophore antibiotic nonactin that permeabilizes cell membranes to NH4+ and K(+). Nonactin, when exposed to erythrocytes, causes erythrocyte shrinkage and subsequent erythrocyte membrane scrambling.
Brand Name:
Vulcanchem
CAS No.:
6833-84-7
VCID:
VC0537463
InChI:
InChI=1S/C40H64O12/c1-21-17-29-9-13-34(49-29)26(6)38(42)46-23(3)19-31-11-15-36(51-31)28(8)40(44)48-24(4)20-32-12-16-35(52-32)27(7)39(43)47-22(2)18-30-10-14-33(50-30)25(5)37(41)45-21/h21-36H,9-20H2,1-8H3/t21-,22+,23+,24-,25-,26+,27+,28-,29-,30+,31+,32-,33-,34+,35+,36-
SMILES:
CC1CC2CCC(O2)C(C(=O)OC(CC3CCC(O3)C(C(=O)OC(CC4CCC(O4)C(C(=O)OC(CC5CCC(O5)C(C(=O)O1)C)C)C)C)C)C)C
Molecular Formula:
C40H64O12
Molecular Weight:
736.9 g/mol
Nonactin
CAS No.: 6833-84-7
Inhibitors
VCID: VC0537463
Molecular Formula: C40H64O12
Molecular Weight: 736.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 6833-84-7 |
---|---|
Product Name | Nonactin |
Molecular Formula | C40H64O12 |
Molecular Weight | 736.9 g/mol |
IUPAC Name | (1S,2S,5S,7S,10R,11R,14R,16R,19S,20S,23S,25S,28R,29R,32R,34R)-2,5,11,14,20,23,29,32-octamethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.17,10.116,19.125,28]tetracontane-3,12,21,30-tetrone |
Standard InChI | InChI=1S/C40H64O12/c1-21-17-29-9-13-34(49-29)26(6)38(42)46-23(3)19-31-11-15-36(51-31)28(8)40(44)48-24(4)20-32-12-16-35(52-32)27(7)39(43)47-22(2)18-30-10-14-33(50-30)25(5)37(41)45-21/h21-36H,9-20H2,1-8H3/t21-,22+,23+,24-,25-,26+,27+,28-,29-,30+,31+,32-,33-,34+,35+,36- |
Standard InChIKey | RMIXHJPMNBXMBU-QIIXEHPYSA-N |
Isomeric SMILES | C[C@@H]1C[C@H]2CC[C@H](O2)[C@@H](C(=O)O[C@H](C[C@@H]3CC[C@@H](O3)[C@H](C(=O)O[C@@H](C[C@H]4CC[C@H](O4)[C@@H](C(=O)O[C@H](C[C@@H]5CC[C@@H](O5)[C@H](C(=O)O1)C)C)C)C)C)C)C |
SMILES | CC1CC2CCC(O2)C(C(=O)OC(CC3CCC(O3)C(C(=O)OC(CC4CCC(O4)C(C(=O)OC(CC5CCC(O5)C(C(=O)O1)C)C)C)C)C)C)C |
Canonical SMILES | CC1CC2CCC(O2)C(C(=O)OC(CC3CCC(O3)C(C(=O)OC(CC4CCC(O4)C(C(=O)OC(CC5CCC(O5)C(C(=O)O1)C)C)C)C)C)C)C |
Appearance | Solid powder |
Melting Point | 147.5 °C |
Description | Nonactin is an ionophore antibiotic nonactin that permeabilizes cell membranes to NH4+ and K(+). Nonactin, when exposed to erythrocytes, causes erythrocyte shrinkage and subsequent erythrocyte membrane scrambling. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | Nonactin; A-5584; A5584; A 5584 |
Reference | 1: Peter T, Bissinger R, Lang F. Erythrocyte Shrinkage and Cell Membrane Scrambling after Exposure to the Ionophore Nonactin. Basic Clin Pharmacol Toxicol. 2016 Feb;118(2):107-12. doi: 10.1111/bcpt.12455. Epub 2015 Sep 11. PubMed PMID: 26280658. 2: Zhan Y, Zheng S. Efficient production of nonactin by Streptomyces griseus subsp. griseus. Can J Microbiol. 2016 Aug;62(8):711-4. doi: 10.1139/cjm-2016-0248. Epub 2016 Jun 10. PubMed PMID: 27405846. 3: Kusche BR, Phillips JB, Priestley ND. Nonactin biosynthesis: setting limits on what can be achieved with precursor-directed biosynthesis. Bioorg Med Chem Lett. 2009 Feb 15;19(4):1233-5. doi: 10.1016/j.bmcl.2008.12.096. Epub 2008 Dec 30. PubMed PMID: 19167217; PubMed Central PMCID: PMC2854622. 4: Woo AJ, Strohl WR, Priestley ND. Nonactin biosynthesis: the product of nonS catalyzes the formation of the furan ring of nonactic acid. Antimicrob Agents Chemother. 1999 Jul;43(7):1662-8. PubMed PMID: 10390219; PubMed Central PMCID: PMC89340. 5: Rong J, Nelson ME, Kusche B, Priestley ND. Nonactin biosynthesis: unexpected patterns of label incorporation from 4,6-dioxoheptanoate show evidence of a degradation pathway for levulinate through propionate in Streptomyces griseus. J Nat Prod. 2010 Dec 27;73(12):2009-12. doi: 10.1021/np100421v. Epub 2010 Dec 7. PubMed PMID: 21138242. 6: Walczak RJ, Woo AJ, Strohl WR, Priestley ND. Nonactin biosynthesis: the potential nonactin biosynthesis gene cluster contains type II polyketide synthase-like genes. FEMS Microbiol Lett. 2000 Feb 1;183(1):171-5. PubMed PMID: 10650222. 7: Kusche BR, Smith AE, McGuirl MA, Priestley ND. Alternating pattern of stereochemistry in the nonactin macrocycle is required for antibacterial activity and efficient ion binding. J Am Chem Soc. 2009 Dec 2;131(47):17155-65. doi: 10.1021/ja9050235. PubMed PMID: 19902940; PubMed Central PMCID: PMC2879896. 8: Korotkov SM, Glazunov VV, Yagodina OV. Increase in the toxic effects of Tl+ on isolated rat liver mitochondria in the presence of nonactin. J Biochem Mol Toxicol. 2007;21(2):81-91. PubMed PMID: 17427175. 9: Lee JM, Kim JG, Kim TH, Lee DS, Kim JH, Cho SK, Riu KZ, Lee DS, Lee SH. Nonactin hinders intracellular glycosylation in virus-infected baby hamster kidney cells. Mol Med Rep. 2010 Jan-Feb;3(1):115-9. doi: 10.3892/mmr_00000227. PubMed PMID: 21472209. 10: Cox JE, Priestley ND. Nonactin biosynthesis: the product of the resistance gene degrades nonactin stereospecifically to form homochiral nonactate dimers. J Am Chem Soc. 2005 Jun 8;127(22):7976-7. PubMed PMID: 15926797. 11: Steverding D, Kadenbach B. The K(+)-ionophores nonactin and valinomycin interact differently with the protein of reconstituted cytochrome c oxidase. J Bioenerg Biomembr. 1990 Apr;22(2):197-205. PubMed PMID: 2158497. 12: Skulskii IA, Saris NE, Savina MV, Glasunov VV. Uptake of thallous ions by mitochondria is stimulated by nonactin but not by respiration alone. Eur J Biochem. 1981 Nov;120(2):263-6. PubMed PMID: 6895621. 13: Nelson ME, Priestley ND. Nonactin biosynthesis: the initial committed step is the condensation of acetate (malonate) and succinate. J Am Chem Soc. 2002 Mar 27;124(12):2894-902. PubMed PMID: 11902879. 14: Negrin S, Nefelova MV, Gavrilova EM, Morales S, Egorov NS. [Intracellular ATP content and nonactin biosynthesis]. Antibiot Med Biotekhnol. 1987 Aug;32(8):579-83. Russian. PubMed PMID: 3674839. 15: Rezanka T, Prell A, Spízek J, Sigler K. Pilot-plant cultivation of Streptomyces griseus producing homologues of nonactin by precursor-directed biosynthesis and their identification by LC/MS-ESI. J Antibiot (Tokyo). 2010 Aug;63(8):524-9. doi: 10.1038/ja.2010.93. Epub 2010 Jul 28. PubMed PMID: 20664602. 16: Nefelova MV, Sverdlova AN, Karelina IIu, Egorov NS. [Nonactin biosynthesis. The incorporation of precursors into the antibiotic molecule]. Antibiot Med Biotekhnol. 1985 Aug;30(8):572-6. Russian. PubMed PMID: 3840667. 17: Avilés-Moreno JR, Gámez F, Berden G, Oomens J, Martínez-Haya B. Isolated alkali cation complexes of the antibiotic ionophore nonactin: correlation with crystalline structures. Phys Chem Chem Phys. 2017 Jun 14;19(23):14984-14991. doi: 10.1039/c7cp02438j. PubMed PMID: 28569331. 18: Martínez-Haya B, Avilés-Moreno JR, Hamad S, Elguero J. On the ionophoric selectivity of nonactin and related macrotetrolide derivatives. Phys Chem Chem Phys. 2017 Jan 4;19(2):1288-1297. doi: 10.1039/c6cp05324f. PubMed PMID: 27966685. 19: Smejtek P, Paulis-Illangasekare M. Modification of ion transport in lipid bilayer membranes in the presence of 2,4-dichlorophenoxyacetic acid. I. Enhancement of cationic conductance and changes of the kinetics of nonactin-mediated transport of potassium. Biophys J. 1979 Jun;26(3):441-66. PubMed PMID: 263687; PubMed Central PMCID: PMC1328563. 20: Sverdlova AN, Solov'eva IV, Nefelova MV. [UV-spectroscopic study of complex formation between nonactin and picrates of monovalent cations]. Antibiot Khimioter. 1995 Apr;40(4):17-24. Russian. PubMed PMID: 7654094. |
PubChem Compound | 72519 |
Last Modified | Nov 11 2021 |
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